molecular formula C9H5ClO2 B096176 4-Chloro-2h-chromen-2-one CAS No. 17831-88-8

4-Chloro-2h-chromen-2-one

Cat. No.: B096176
CAS No.: 17831-88-8
M. Wt: 180.59 g/mol
InChI Key: RKEYJFRSDLEQIE-UHFFFAOYSA-N
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Description

4-Chloro-2h-chromen-2-one is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a benzene ring fused to a pyran ring. The presence of a chlorine atom at the fourth position of the benzopyran ring system distinguishes this compound from other benzopyran derivatives.

Preparation Methods

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-chloro-2H-chromen-2-one exhibit notable antimicrobial properties. For instance, a study synthesized novel compounds based on this structure and evaluated their efficacy against various bacterial and fungal strains. The results indicated that these compounds showed moderate to good antimicrobial activity compared to standard drugs, suggesting their potential as therapeutic agents in treating infections caused by resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Synthesized Compounds

Compound CodeBacterial Strains TestedFungal Strains TestedActivity Level
V-1aE. coli, S. typhiA. niger, P. spp.Moderate
V-1bB. megateriumA. flavusGood

Antitumor Properties

The compound has also been investigated for its antitumor activities. Research indicates that this compound derivatives can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). These compounds were found to induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .

Table 2: Antitumor Activity Against Human Cell Lines

Compound CodeCancer Cell LineIC50 (µM)
V-1cHepG215
V-1dMCF-720

Antioxidant Activity

In addition to antimicrobial and antitumor properties, derivatives of this compound have shown significant antioxidant activity. This is particularly relevant in combating oxidative stress-related diseases. The synthesized compounds were tested using various assays (e.g., DPPH radical scavenging assay), demonstrating their ability to neutralize free radicals effectively .

Synthetic Chemistry Applications

The synthesis of this compound derivatives involves several methodologies that are valuable in synthetic chemistry. For example, the reaction of this compound with different nucleophiles has been utilized to create a variety of functionalized coumarins with enhanced biological activities. These synthetic strategies are critical for developing new drugs and materials .

Table 3: Synthetic Methods for Derivatives

MethodologyDescription
Microwave-assisted synthesisFacilitates rapid reaction under mild conditions
Copper-catalyzed reactionsEnhances yield and selectivity
Schiff base formationAllows modification of biological properties

Comparison with Similar Compounds

4-Chloro-2h-chromen-2-one can be compared with other benzopyran derivatives, such as:

The unique positioning of the chlorine atom in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-Chloro-2H-chromen-2-one, also known as 4-chloro-coumarin, is a compound that belongs to the coumarin family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

This compound can be synthesized through various methods, including the reaction of salicylaldehyde with chloroacetic acid in the presence of a base. This compound serves as a precursor for numerous derivatives that enhance its biological activity. The structural modifications of this compound have been extensively studied to optimize its pharmacological effects.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study by Anthony et al. (2007) demonstrated that derivatives of this compound induce apoptosis in cancer cells by interacting with tubulin at colchicine binding sites, inhibiting polymerization and leading to G2/M cell-cycle arrest . Further investigations revealed that these compounds activate caspase pathways, promoting DNA fragmentation and reducing cell invasion and migration .

Table 1: Summary of Anticancer Studies on this compound Derivatives

Study ReferenceCell Line TestedMechanism of ActionKey Findings
Anthony et al. (2007)Various cancer cell linesTubulin interactionInduces apoptosis via caspase activation
Alblewi et al. (2019)DU-145 prostate cancer cellsCaspase pathway activationSignificant reduction in cell migration
Luque-Agudo et al. (2019)MCF-7 breast cancer cellsG2/M arrestEnhanced cytotoxicity compared to controls

Antimicrobial Activity

The antimicrobial potential of this compound has been documented in several studies. For instance, Barasara et al. (2018) synthesized various derivatives from this compound and evaluated their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated moderate to good antimicrobial activity compared to standard antibiotics like streptomycin .

Table 2: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial Strain TestedActivity TypeMinimum Inhibitory Concentration (MIC)
4-Butylamino-chromen-2-oneStaphylococcus aureusBacteriostatic/Bactericidal1 mg/mL
4-(Phenylselanyl)-2H-chromen-2-oneE. coliBacteriostatic/Bactericidal3 mg/mL
4-Chloro-coumarin Derivative AKlebsiella pneumoniaeBactericidal5 mg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. A study focused on the formulation of a nanoencapsulated version of a related compound (4-(Phenylselanyl)-2H-chromen-2-one) demonstrated significant antinociceptive effects in animal models. The research indicated that both free and nanoencapsulated forms exhibited prolonged anti-inflammatory effects in pain models .

Case Study: Pain Management
In a recent study, researchers investigated the efficacy of nanoencapsulated forms of coumarin derivatives for pain management. The results showed that these formulations significantly reduced pain responses in mice without notable toxicity, suggesting their potential use in clinical applications for managing pain and inflammation .

Properties

IUPAC Name

4-chlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYJFRSDLEQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170457
Record name 4-Chloro-2H-1-benzopyran-2-one
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17831-88-8
Record name 4-Chloro-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17831-88-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2H-1-benzopyran-2-one
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Record name 17831-88-8
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Record name 4-Chloro-2H-1-benzopyran-2-one
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Record name 4-chloro-2H-1-benzopyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the length of the dithiol chain influence the structure of the resulting spirocyclic Meisenheimer complexes?

A1: The research investigates the reaction of 4-chloro-3-nitro-2H-1-benzopyran-2-one with both 1,3-propanedithiol and 1,4-butanedithiol [, ]. The findings indicate that the length of the dithiol chain directly impacts the structure of the resulting spirocyclic Meisenheimer complex. While both dithiols lead to spirocycle formation, the ring size of the spirocycle differs depending on whether 1,3-propanedithiol (forming a smaller ring) or 1,4-butanedithiol (forming a larger ring) is used. This highlights the influence of steric factors on the reaction outcome.

Q2: What can you tell us about the reactivity of these spirocyclic Meisenheimer complexes?

A2: While the provided abstracts do not detail the specific reactivity of the formed spirocyclic Meisenheimer complexes, they emphasize that the research investigates how the chain length of the dithiol impacts the complexes' reactivity [, ]. This suggests that the different ring sizes and steric environments within the formed spirocycles likely lead to variations in their stability and subsequent reactivity with other chemical species. Further investigation into the full publications would be needed to explore the specific reactivity patterns observed.

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